2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring, with a trifluoromethyl group at the 2-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of substituted pyridines with appropriate reagents. One common method involves the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates, which then undergo 1,3-dipolar cycloaddition with ethyl propionate to yield pyrazolo[1,5-a]pyridine-3-carboxylate derivatives. These derivatives are subsequently hydrolyzed in an aqueous sodium hydroxide solution to produce the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions that maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophilic reagents and catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyridine-3-carboxylic acid oxides, while reduction can produce pyrazolo[1,5-a]pyridine-3-methanol.
Scientific Research Applications
2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a potential lead compound for drug discovery.
Medicine: It has shown promise as an antitumor agent and in the development of anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.
2-(trifluoromethyl)pyridine-3-carboxylic acid: This compound lacks the pyrazole ring but has a similar trifluoromethyl and carboxylic acid substitution pattern.
Uniqueness
2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its combination of a pyrazole and pyridine ring, along with the trifluoromethyl and carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
503172-68-7 |
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Molecular Formula |
C9H5F3N2O2 |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
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